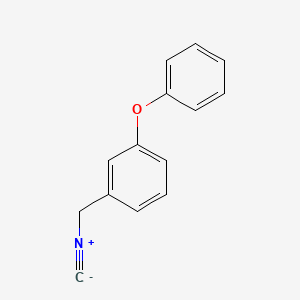

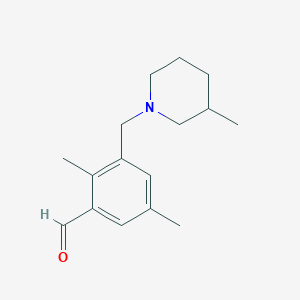

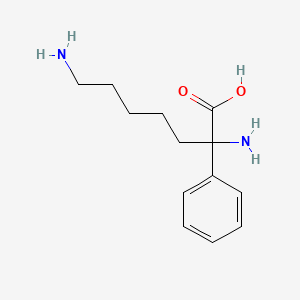

![molecular formula C11H13N3OS B1369179 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915923-06-7](/img/structure/B1369179.png)

5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, also known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

1,3,4-thiadiazole derivatives, including compounds structurally similar to 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, have demonstrated antimicrobial and antifungal properties. Studies have shown moderate activity against pathogenic bacterial strains such as Escherichia coli, Salmonella typhi, and fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, certain derivatives have shown strong antimicrobial activity against Staphylococcus epidermidis (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Structural Analysis and Noncovalent Interactions

Structural analysis of thiadiazole derivatives has been a significant area of study. Research on adamantane-1,3,4-thiadiazole hybrid derivatives revealed that the orientation of the amino group differs in non-halogenated structures, and intra- and intermolecular interactions were characterized based on the quantum theory of atoms-in-molecules (QTAIM) approach (El-Emam et al., 2020).

Antiproliferative Properties

Some 1,3,4-thiadiazole derivatives have been synthesized and tested for their biological activities, including antiproliferative properties. Notably, certain compounds exhibited cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231, demonstrating potential for use in chemotherapy (Gür et al., 2020).

Synthesis and Application in Surface Active Agents

Research has also focused on the synthesis of heterocyclic compounds derived from 1,3,4-thiadiazol-2-amine, leading to the creation of nonionic surface active agents. This exploration into the chemistry of thiadiazoles underscores their potential for diverse applications in chemical synthesis (El-Sayed, Shaldom, & Al Mazrouee, 2015).

Fluorescent Properties

Studies involving thiadiazole ligands have demonstrated fluorescent properties, such as in the case of the silver(I) complex of a thiadiazole ligand. These properties make them of interest for potential applications in optical materials and sensors (Demir, Gür, Şener, Şener, & Alpaslan, 2019).

Propriétés

IUPAC Name |

5-[2-(3-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8-3-2-4-9(7-8)15-6-5-10-13-14-11(12)16-10/h2-4,7H,5-6H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBYIFQKPOWPDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589701 |

Source

|

| Record name | 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

CAS RN |

915923-06-7 |

Source

|

| Record name | 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

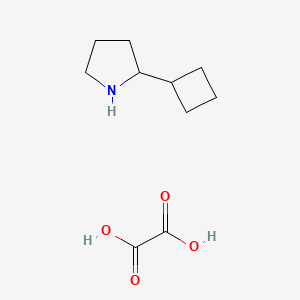

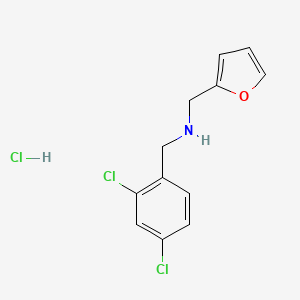

![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)

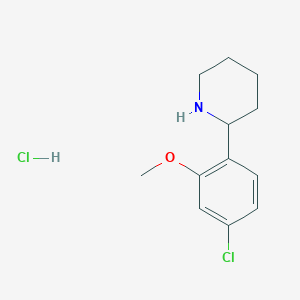

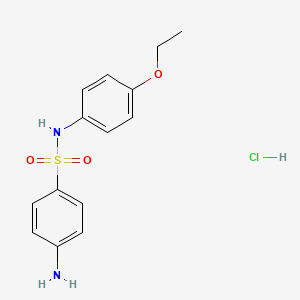

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)

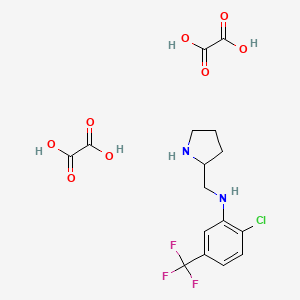

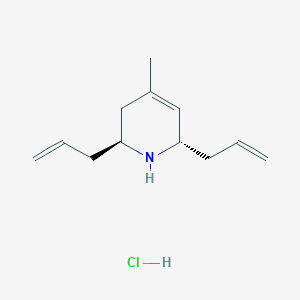

![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)

![2-[2-(Methylsulfanyl)phenyl]piperidine hydrochloride](/img/structure/B1369130.png)

![2-[2-(Methylsulfanyl)phenyl]azepane hydrochloride](/img/structure/B1369132.png)